molecular formula C8H6N2O2 B016159 2-Nitrophenylacetonitrile CAS No. 610-66-2

2-Nitrophenylacetonitrile

Cat. No. B016159
CAS RN: 610-66-2
M. Wt: 162.15 g/mol
InChI Key: YPRFCQAWSNWRLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Nitrophenylacetonitriles are synthesized through various methods, including the reaction of nitrostyrenes in phosphorous acid, facilitating diastereoselective cycloadditions and subsequent ring cleavages and alkyl shifts to yield stereochemically defined products (Aksenov et al., 2019). Another method involves the catalytic hydrogenation of 2-nitrophenylacetonitriles with aromatic substituents, leading to the formation of N-hydroxy-2-amino-3-arylindoles, which upon autoxidation yield specific indole derivatives (Belley et al., 2007).

Molecular Structure Analysis

The molecular structure of 2-nitrophenylacetonitrile derivatives has been extensively studied, revealing the importance of nitro and acetonitrile groups in determining the molecular behavior and reactivity. The structure and behavior of these compounds can significantly change upon conversion to their carbanion forms, with notable changes in their IR spectra and molecular configurations (Binev et al., 2000).

Chemical Reactions and Properties

2-Nitrophenylacetonitriles participate in various chemical reactions, including Michael additions and cyclocondensations, leading to novel quinoline synthesis. These reactions often occur under mild conditions and result in diastereoselective adducts, showcasing the compound's versatility in organic synthesis (Piggott et al., 2022). Additionally, reactions with aromatic nitro compounds in basic media have been explored, indicating multiple reaction pathways based on the conditions and the base-solvent systems used (Mąkosza et al., 1974).

Physical Properties Analysis

Studies on the solubility of p-nitrophenylacetonitrile in various solvents have provided insights into its physical properties. The solubility increases with temperature and varies across different solvents, indicating the compound's interactions with solvent molecules and its utility in diverse chemical environments (Chen et al., 2019).

Chemical Properties Analysis

The reactivity and chemical properties of 2-nitrophenylacetonitrile have been elucidated through various studies, including its participation in reactions leading to the formation of green dyes, indicating its potential in dye synthesis and materials science. The interaction between donor and acceptor moieties within the molecule facilitates intramolecular charge transfer, contributing to its color and reactivity (Pordel et al., 2014).

Scientific Research Applications

Solubility and Solvent Interactions

In a study by Chen et al. (2019), the solubility of p-nitrophenylacetonitrile in various solvents was investigated. This research is crucial for understanding the solute-solvent interactions, which are fundamental for numerous applications in chemical synthesis and pharmaceutical formulations.

Organocatalytic Applications

Research by Cid et al. (2010) explored the use of nitrophenylacetonitriles as nucleophiles in enantioselective organocatalytic conjugate additions. This has implications for the synthesis of complex organic molecules, including pharmaceuticals.

Synthesis of N-Hydroxy-2-Amino-3-Arylindoles

Belley et al. (2007) investigated the hydrogenation of 2-nitrophenylacetonitriles to yield N-hydroxy-2-amino-3-arylindoles Belley et al. (2007). These compounds have potential applications in medicinal chemistry and drug development.

Preparation of α-Carbolines

A study by Zhang et al. (2014) focused on the preparation of α-carbolines through a one-pot tandem reaction involving 2-nitrophenylacetonitrile. α-Carbolines have significance in pharmacology due to their diverse biological activities.

Electrochemical Properties

Research into the electrochemical properties of compounds related to 2-nitrophenylacetonitrile, such as the study of their redox behavior in acetonitrile Barnes et al. (2011), provides insights into their reactivity and potential applications in electrochemistry.

Biosynthesis in Plants

Halkier and Møller (1990) explored the biosynthesis of cyanogenic glucosides in plants, identifying intermediates such as p-hydroxyphenylacetonitrile Halkier & Møller (1990). This research contributes to our understanding of plant biochemistry and secondary metabolite production.

Antibacterial Activity Studies

The antibacterial activity of compounds derived from 2-nitrophenylacetonitrile was studied by Uzun et al. (2019). Their findings contribute to the search for new antibacterial agents.

Synthesis of 2-Nitroglycals

Kancharla et al. (2011) developed a method for synthesizing 2-nitroglycals from glycals using acetyl chloride, silver nitrate, and acetonitrile Kancharla et al. (2011). This is significant for carbohydrate chemistry and the development of glycoconjugates.

Future Directions

There is limited information available on the future directions of 2-Nitrophenylacetonitrile. However, its use in the synthesis of 2 or 2,4-substituted α-carbolines and strychnine suggests potential applications in organic synthesis1.


properties

IUPAC Name

2-(2-nitrophenyl)acetonitrile
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InChI

InChI=1S/C8H6N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5H2
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InChI Key

YPRFCQAWSNWRLM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)CC#N)[N+](=O)[O-]
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Molecular Formula

C8H6N2O2
Record name O-NITROPHENYLACETONITRILE
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DSSTOX Substance ID

DTXSID7025768
Record name (2-Nitrophenyl)acetonitrile
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Molecular Weight

162.15 g/mol
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Physical Description

O-nitrophenylacetonitrile is a light brown solid. (NTP, 1992)
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Boiling Point

352 °F at 12 mmHg (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992)
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Product Name

2-Nitrophenylacetonitrile

CAS RN

610-66-2
Record name O-NITROPHENYLACETONITRILE
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Record name 2-Nitrobenzeneacetonitrile
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Record name Benzeneacetonitrile, 2-nitro-
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Melting Point

183 °F (NTP, 1992)
Record name O-NITROPHENYLACETONITRILE
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Synthesis routes and methods

Procedure details

Water (50,000 ml), 2,940 ml of glacial acetic acid and (22.22 moles) of 2-nitrophenylpyruvic acid oxime were charged into a 20 gallon reactor. The stirred suspension was heated over two hours under nitrogen atmosphere to 90° and this temperature was maintained for 2 hours. The dark solution was allowed to cool slowly and was stirred overnight at ambient temperature. The suspension was extracted with 5×4,000 ml of methylene chloride, washed with 3×3,000 ml of water, dried over magnesium sulfate and filtered. The filtrate was treated with activated carbon, filtered and the solvent was removed under reduced pressure. The solid residue was recrystallized from 1,000 ml of isopropanol to give 2-nitrophenylacetonitrile, m.p. 82°-84°.
Name
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0 (± 1) mol
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Reaction Step One
Quantity
22.22 mol
Type
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Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
X Zhang, Q He, H Xiang, S Song, Z Miao… - Organic & Biomolecular …, 2014 - pubs.rsc.org
… We initiated our studies by examining reaction conditions using commercially available α,β-unsaturated ketone chromone 1a and 2-nitrophenylacetonitrile 2 as model substrates. The …
Number of citations: 24 0-pubs-rsc-org.brum.beds.ac.uk
GL Duffield - 1996 - etheses.dur.ac.uk
Some reactions of aromatic nitro-compounds with carbon nucleophiles have been investigated. The techniques used include NMR spectroscopy, UV-visible spectroscopy and stopped-…
Number of citations: 5 etheses.dur.ac.uk
ZC Ding, CY Li, JJ Chen, JH Zeng… - … synthesis & catalysis, 2017 - Wiley Online Library
… used for the efficient and chemoselective hydrogenation of varieties of nitroarenes and α,β-unsaturated compounds, as well as for the synthesis of indoles from 2-nitrophenylacetonitrile …
JH Cho, S Byun, A Cho, BM Kim - Catalysis Science & Technology, 2020 - pubs.rsc.org
… Using the catalyst system, one-pot, gram-scale synthesis of indole was possible from 2-nitrophenylacetonitrile. Due to the magnetic property of the Fe 3 O 4 support, the bimetallic …
Number of citations: 10 0-pubs-rsc-org.brum.beds.ac.uk
SE Yoo, JH Kim, KY Yi - BULLETIN-KOREAN CHEMICAL …, 1999 - pdf.lookchemmall.com
… The Wittig reaction of the aldehyde 2, easily prepared from 2nitrophenylacetonitrile, with ethyl 2-(triphenylphosphoranylidene)propionate afforded (E)-olefin 3 as a major product (E : Z=…
Number of citations: 9 pdf.lookchemmall.com
R Rejithamol, S Beena, CS Sajitha… - IOP Conference …, 2019 - search.proquest.com
… An efficient one pot synthesis of phenylacrylonitrile derivatives from the condensation of electronegative active methylene group of 2-nitrophenylacetonitrile with aromatic aldehydes …
DM Reddy - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
… a substrate for alkylation of 2-nitrophenylacetonitrile (3a). Best results in this direction were obtained when we treated BH-acetate 4a (2 mmol) with 2-nitrophenylacetonitrile 3a (2 mmol) …
Number of citations: 45 0-pubs-rsc-org.brum.beds.ac.uk
BA Czeskis - Journal of Labelled Compounds and …, 2012 - Wiley Online Library
… Synthesis of deuterium-labeled CB 1 receptor antagonist 2-d 9 was accomplished in three steps by alkylation of 2-nitrophenylacetonitrile with cyclopentyl-d 9 bromide, reductive …
K Zhang, T Pan, L Wang, H Wang, Y Ren, D Wei - Biotechnology Letters, 2022 - Springer
… were suitable substrates for producing large amounts of amide products, whereas amides were only produced at very low degrees toward 2-nitrophenylacetonitrile and 4-…
CE Mowbray, W Skranc, JD Wallis - Journal of chemical crystallography, 1999 - Springer
… These compounds were prepared in good yield from the reactions of the carbanions of 2-nitrophenylacetonitrile and 2,6-dinitrotoluene with diethyl ketomalonate as part of a program to …

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